Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate
Description
Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a methyl-substituted 6-oxo-pyrimidinylamino moiety.
Properties
IUPAC Name |
tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19-9-6-11(7-10-19)18(4)13-16-8-5-12(20)17-13/h5,8,11H,6-7,9-10H2,1-4H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBIGIMDABKQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s analogs share the tert-butyl piperidine-1-carboxylate backbone but differ in substituents and heterocyclic cores, leading to variations in reactivity, solubility, and biological activity. Key examples include:
tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
- Substituents : Acetyl group on the piperidine nitrogen.
- Functional Groups : Carbamate, acetyl amide.
- Synthesis : Acetylation of tert-butyl piperidin-4-ylcarbamate with Ac₂O in DCM, yielding 81% purity (LCMS [M+H]+ 229.3) .
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate ()
- Heterocyclic Core : Benzimidazolone (fused benzene-imidazole ring).
- Substituents : Methyl group at position 4.
- Applications : Potent enzyme inhibitor (e.g., 8-oxo-guanine DNA glycosylase), with rigidity enhancing target binding .
- Synthesis : Reduction of nitro intermediates followed by cyclization (LCMS: [M+H]+ 336) .
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate ()
- Heterocyclic Core : Pyrimidine with chloro and methyl substituents.
- Functional Groups: Ether linkage (vs. amino in the target compound).
- Applications : Intermediate for agrochemicals or kinase inhibitors; chloro group enhances electrophilicity for further derivatization .
tert-Butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate ()
- Heterocyclic Core : Pyridazine (two adjacent nitrogen atoms).
- Functional Groups : Amide, carbamate.
- Applications: Potential protease inhibitor due to pyridazine’s electron-deficient nature, improving interaction with catalytic residues .
Comparative Data Table
| Compound Name | Heterocyclic Core | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | Methyl, 6-oxo | ~323.34* | Carbamate, amino | Kinase/enzyme inhibition |
| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | Piperidine | Acetyl | 229.3 | Carbamate, acetyl amide | Synthetic intermediate |
| tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | Benzimidazolone | Methyl | 317.36 | Carbamate, benzimidazolone | DNA repair enzyme inhibition |
| tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | Pyrimidine | Chloro, methyl | 327.81 | Ether, carbamate | Agrochemical intermediates |
| tert-Butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate | Pyridazine | Chloro, carbonyl | ~369.82* | Amide, carbamate | Protease inhibition |
*Calculated from molecular formulas.
Key Research Findings
Synthetic Efficiency: The target compound’s amino-pyrimidine linkage may require palladium-catalyzed coupling, whereas analogs like ’s acetylated derivative are synthesized via straightforward acylation .
Biological Activity : Benzimidazolone derivatives () exhibit superior enzyme inhibition due to fused-ring rigidity, contrasting with the target compound’s pyrimidine flexibility .
Solubility and Stability: Ether-linked pyrimidines () show higher lipophilicity than amino-linked analogs, impacting membrane permeability .
Deprotection Strategies : Tert-butyl carbamate deprotection using HCl/MeOH () is a common step, but reaction conditions vary with substituent stability .
Biological Activity
Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 306.36 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester functional group, which contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes, such as kinases or phosphatases, which are crucial in signaling pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential antimicrobial properties.
In Vitro Studies
In vitro studies have demonstrated the compound's activity against several biological targets. For instance:
These values indicate that the compound exhibits significant inhibitory activity against GSK-3β, an important target in cancer therapy.
Case Studies
- GSK-3β Inhibition : A study evaluated the efficacy of a series of piperidine derivatives, including this compound, showing promising results in inhibiting GSK-3β with an IC50 value of 0.48 µM. This suggests potential applications in Alzheimer's disease treatment due to GSK-3β's role in tau phosphorylation .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that the compound showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
